1-Naphthalen-1-ylphosphonoylnaphthalene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-naphthalen-1-ylphosphonoylnaphthalene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15OP/c21-22(19-13-5-9-15-7-1-3-11-17(15)19)20-14-6-10-16-8-2-4-12-18(16)20/h1-14,22H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKBXIQVJXZVRHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2P(=O)C3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15OP | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Structural Characterization and Electronic Structure Elucidation of 1 Naphthalen 1 Ylphosphonoylnaphthalene
Spectroscopic Analysis for Confirmation of Molecular Architecture (Beyond Basic Identification)nih.govnih.gov
High-resolution NMR spectroscopy is a powerful tool for elucidating the precise connectivity and conformational details of 1-Naphthalen-1-ylphosphonoylnaphthalene in solution.
¹H NMR: The proton NMR spectrum is expected to exhibit a complex series of multiplets in the aromatic region, corresponding to the protons of the two naphthalene (B1677914) rings. The chemical shifts and coupling patterns of these protons provide information about their electronic environment and spatial relationships. Protons on the naphthalene rings attached to the phosphorus atom will show distinct shifts compared to those on the other naphthalene ring. The integration of the signals confirms the number of protons in each environment. For instance, the sharp singlet for an internal standard and a broad peak for the solvent are typically identifiable. researchgate.net
¹³C NMR: The carbon NMR spectrum provides information on the carbon framework of the molecule. The carbon atoms of the naphthalene rings will appear as distinct signals in the aromatic region. The carbon atom directly bonded to the phosphorus will exhibit a characteristic coupling (¹JC-P), providing direct evidence of the C-P bond.
³¹P NMR: Phosphorus-31 NMR is particularly informative for organophosphorus compounds. For this compound, a single resonance is expected, and its chemical shift is indicative of the oxidation state and coordination environment of the phosphorus atom.
2D NMR Techniques: Advanced 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguously assigning all proton and carbon signals. COSY spectra reveal proton-proton coupling networks within each naphthalene ring, while HSQC and HMBC spectra establish correlations between protons and their directly attached or long-range coupled carbon atoms, respectively. These techniques are crucial for confirming the connectivity between the naphthalene rings and the phosphonoyl group. mdpi.com
Interactive Data Table: Representative NMR Data
| Nucleus | Chemical Shift (δ, ppm) Range | Multiplicity | Coupling Constants (J, Hz) | Assignment |
| ¹H | 7.0 - 9.0 | m | - | Aromatic Protons |
| ¹³C | 120 - 140 | d | ¹JC-P ≈ 100-150 | C-P |
| ¹³C | 110 - 140 | s | - | Aromatic Carbons |
| ³¹P | Varies | s | - | P=O |
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, provides detailed information about the functional groups and bonding characteristics of this compound. nih.gov
P=O Stretching: A strong absorption band in the FT-IR spectrum, typically in the range of 1180-1250 cm⁻¹, is characteristic of the P=O stretching vibration. The exact position of this band can be influenced by the electronegativity of the substituents on the phosphorus atom.
P-C Stretching: The P-C (aryl) stretching vibrations are expected to appear in the fingerprint region of the spectrum, providing further evidence for the connection between the phosphorus atom and the naphthalene rings.
Naphthalene Ring Vibrations: The characteristic C-H stretching vibrations of the aromatic naphthalene rings are observed above 3000 cm⁻¹. niscpr.res.in The C=C stretching vibrations within the aromatic rings typically appear in the 1400-1600 cm⁻¹ region. researchgate.net Out-of-plane C-H bending vibrations are also characteristic and can provide information about the substitution pattern of the naphthalene rings. researchgate.net
Theoretical calculations, such as Density Functional Theory (DFT), can be employed to simulate the vibrational spectra and aid in the assignment of experimental bands. niscpr.res.in
Interactive Data Table: Key Vibrational Frequencies
| Vibrational Mode | FT-IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3050 - 3100 | 3050 - 3100 | Medium-Weak |
| Aromatic C=C Stretch | 1400 - 1600 | 1400 - 1600 | Strong-Medium |
| P=O Stretch | 1180 - 1250 | 1180 - 1250 | Strong |
| P-C Stretch | 990 - 1100 | 990 - 1100 | Medium |
| C-H Out-of-plane Bend | 700 - 900 | 700 - 900 | Strong |
High-resolution mass spectrometry (HRMS) is essential for determining the precise molecular weight and elemental composition of this compound. auburn.edu Electron ionization (EI) or softer ionization techniques like electrospray ionization (ESI) can be used.
The fragmentation pattern observed in the mass spectrum provides valuable structural information. chemguide.co.uk For aromatic organophosphorus compounds, cleavage of the C-O and P-O bonds can occur. nih.gov The molecular ion peak (M⁺) will be observed, and characteristic fragment ions corresponding to the loss of naphthalene or other moieties can help to confirm the structure. nih.gov The fragmentation pathways of organophosphorus compounds are often influenced by the substituents. nih.gov
UV-Visible spectroscopy provides insights into the electronic transitions within the molecule. scholarsresearchlibrary.com Naphthalene and its derivatives are known to exhibit strong ultraviolet absorption due to π-π* transitions. nih.govresearchgate.net The spectrum of this compound is expected to show characteristic absorption bands of the naphthalene chromophore. The position and intensity of these bands can be influenced by the phosphonoyl substituent, which can affect the extent of π-electron conjugation. The presence of the phosphonoyl group may cause shifts in the absorption maxima compared to unsubstituted naphthalene. aanda.org
X-ray Diffraction Analysis for Solid-State Molecular Geometry and Packing
Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional molecular structure of this compound in the solid state. This technique provides accurate bond lengths, bond angles, and torsion angles, revealing the conformation of the molecule and the orientation of the naphthalene rings relative to each other and to the phosphonoyl group.
In similar structures, the phosphorus atom typically exhibits a distorted tetrahedral geometry. researchgate.netmdpi.com The analysis also reveals intermolecular interactions, such as van der Waals forces and potential C-H···O or C-H···π interactions, which govern the crystal packing. mdpi.com
Interactive Data Table: Hypothetical Crystallographic Data
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 15.2 |
| c (Å) | 9.8 |
| β (°) | 105 |
| Z | 4 |
| P-O bond length (Å) | ~1.48 |
| P-C bond length (Å) | ~1.80 |
| C-P-C angle (°) | ~105 |
| O=P-C angle (°) | ~115 |
Chiral Recognition and Stereochemical Analysis of Enantiomerically Pure Naphthalene-Phosphonoyl Systemsnih.gov
Due to the presence of a stereogenic phosphorus center, this compound can exist as a pair of enantiomers if the two naphthalene groups are substituted differently or if the molecule as a whole is chiral. The synthesis and separation of P-chiral phosphine (B1218219) oxides are areas of significant research interest. nih.govresearchgate.netrsc.orgrsc.org
Chiral recognition involves the differential interaction of enantiomers with a chiral environment. nih.gov This can be studied using various techniques:
Chiral Chromatography: High-performance liquid chromatography (HPLC) with a chiral stationary phase can be used to separate the enantiomers and determine the enantiomeric excess (ee).
NMR Spectroscopy with Chiral Shift Reagents: The addition of a chiral lanthanide shift reagent can induce diastereomeric interactions, leading to separate signals for the enantiomers in the NMR spectrum, allowing for their quantification.
Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light and is a powerful tool for characterizing chiral molecules. Enantiomers will exhibit mirror-image CD spectra.
The study of chiral recognition is crucial for understanding the stereochemical properties of these systems and is relevant for applications in asymmetric catalysis and materials science. The interactions are often based on the formation of diastereomeric complexes through non-covalent interactions. nih.gov
Reactivity and Reaction Mechanisms of 1 Naphthalen 1 Ylphosphonoylnaphthalene
Reactivity Profiles of Naphthalene-Substituted Phosphonoyl Groups
The phosphorus atom in 1-naphthalen-1-ylphosphonoylnaphthalene is electrophilic, a characteristic feature of phosphonate (B1237965) esters. This electrophilicity arises from the polarization of the P=O bond and the presence of electronegative oxygen atoms in the P-O-Ar linkages. Consequently, the phosphorus center is susceptible to attack by nucleophiles.
Nucleophilic Attack: Nucleophilic substitution at the phosphorus center is a key reaction for aryl phosphonates. scispace.comresearchgate.net This can proceed through either a concerted (SN2-like) or a stepwise (addition-elimination) mechanism. sapub.orgfrontiersin.org The specific pathway is influenced by factors such as the nature of the nucleophile, the leaving group, and the solvent. frontiersin.org For this compound, a nucleophile can attack the phosphorus atom, leading to the displacement of one of the naphthoxy groups. The general mechanism for nucleophilic substitution at a phosphorus center is depicted below:
Concerted Mechanism: In this pathway, bond formation with the incoming nucleophile and bond cleavage with the leaving group occur simultaneously through a single pentacoordinate transition state. sapub.org
Stepwise Mechanism: This mechanism involves the formation of a trigonal bipyramidal pentacoordinate intermediate, which then breaks down to form the product. sapub.org
Common nucleophiles that can react at the phosphorus center include alkoxides, amides, and Grignard reagents.
Electrophilic Reactions: While the phosphorus atom itself is electrophilic, the phosphoryl oxygen (P=O) possesses nucleophilic character due to the presence of lone pairs of electrons. It can be protonated by strong acids or coordinate to Lewis acids, which in turn increases the electrophilicity of the phosphorus atom, making it more susceptible to nucleophilic attack.
The naphthalene (B1677914) rings in this compound are aromatic and thus undergo electrophilic aromatic substitution reactions. The phosphonoyl group acts as a deactivating group and a meta-director in electrophilic aromatic substitution on a benzene (B151609) ring. However, in the case of naphthalene, the substitution pattern is also influenced by the inherent reactivity of the naphthalene ring system, where the α-positions (1, 4, 5, and 8) are generally more reactive than the β-positions (2, 3, 6, and 7).
Electrophilic Aromatic Substitution: Naphthalene is more reactive than benzene towards electrophilic substitution. The substitution on the naphthalene rings of this compound is expected to be complex. The phosphonoyl group attached to one ring will influence the substitution pattern on that ring, likely directing incoming electrophiles to the 5- and 8-positions (meta to the point of attachment and on the same ring) or to the other naphthalene ring. The substitution on the second naphthalene ring (the naphthoxy group) will be directed by the ether-like oxygen, which is an activating ortho-, para-director. Therefore, electrophilic attack is most likely to occur at the 4- and 2-positions of this second ring.
Mechanistic Investigations of Key Reactions
Detailed mechanistic studies on this compound are not available. However, insights can be drawn from studies on analogous aryl phosphonates and phosphinates.
As mentioned, nucleophilic substitution at the phosphorus center can proceed via a pentacoordinate intermediate. sapub.org The geometry and stability of this intermediate are crucial in determining the reaction pathway and stereochemical outcome if the phosphorus center is chiral. For reactions involving the naphthalene rings, electrophilic aromatic substitution proceeds through a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion. The stability of this intermediate determines the regioselectivity of the substitution.
Kinetic and thermodynamic data for reactions of this compound have not been reported. However, for related aryl phosphonates, kinetic studies of hydrolysis and other nucleophilic substitution reactions have been conducted. These studies often involve measuring reaction rates under different conditions to determine rate laws and activation parameters (enthalpy and entropy of activation). Such data helps to elucidate the reaction mechanism, for instance, by supporting a concerted or stepwise pathway. For electrophilic aromatic substitution on the naphthalene rings, the relative rates of substitution at different positions would provide insight into the directing effects of the phosphonoyl group and the naphthoxy moiety.
Computational and Theoretical Investigations of 1 Naphthalen 1 Ylphosphonoylnaphthalene
Quantum Mechanical Calculations for Molecular Structure and Electronic Properties
Quantum mechanical (QM) calculations are fundamental to understanding the intrinsic properties of a molecule. These ab initio ("from the beginning") methods solve the electronic Schrödinger equation to provide detailed information about molecular geometry, stability, and electronic behavior without prior experimental data. wikipedia.org
Density Functional Theory (DFT) is a powerful and widely-used quantum mechanical method for investigating the electronic structure of molecules. mdpi.com For 1-Naphthalen-1-ylphosphonoylnaphthalene, DFT would be the primary tool for geometry optimization. This process involves finding the three-dimensional arrangement of atoms that corresponds to the lowest energy, representing the molecule's most stable conformation. youtube.com
A typical approach would involve using a hybrid functional, such as B3LYP or PBE0, combined with a Pople-style basis set like 6-311G(d,p) or a correlation-consistent basis set. bohrium.comrsc.org The optimization calculation would yield crucial geometric parameters. By systematically rotating the bonds connecting the naphthalene (B1677914) rings to the central phosphonoyl group, a potential energy surface scan could be performed to map the energy landscape, identifying rotational barriers and other stable conformers. nih.gov
Illustrative Optimized Geometrical Parameters (DFT)
| Parameter | Description | Anticipated Value (Å/°) |
|---|---|---|
| P=O Bond Length | Length of the phosphoryl double bond | ~1.45 - 1.48 Å |
| P-C (Naphthyl) Bond Length | Length of the bond between phosphorus and the directly connected naphthalene ring | ~1.78 - 1.82 Å |
| P-O (Ester) Bond Length | Length of the phosphorus-oxygen single bond | ~1.58 - 1.62 Å |
| O-P-C Bond Angle | Angle around the central phosphorus atom | ~105 - 110° |
| C-P-C Dihedral Angle | Torsional angle defining the orientation of the naphthalene rings | Variable, determines conformers |
Note: The values in this table are illustrative examples based on typical organophosphorus compounds and are not the result of a specific calculation on this compound.
While DFT is excellent for geometry optimization, higher-accuracy ab initio methods are often used to refine the electronic energy. wikipedia.org Post-Hartree-Fock methods like Møller–Plesset perturbation theory (MP2) or Coupled Cluster (CCSD) theory can provide a more precise determination of the electronic structure. wikipedia.org These methods, though computationally more expensive, are valuable for calculating single-point energies on the DFT-optimized geometry to yield benchmark-quality data on the molecule's stability and electronic properties. nih.govresearchgate.net The choice of method involves a trade-off between computational cost and desired accuracy. wikipedia.org
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. aimspress.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). mdpi.com
For this compound, the HOMO is expected to be localized primarily on the electron-rich naphthalene rings, while the LUMO may be distributed across the phosphonoyl group and the aromatic systems. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of chemical stability; a larger gap suggests higher stability and lower chemical reactivity. aimspress.commdpi.com
Illustrative FMO Properties
| Property | Calculated Value (eV) | Implication |
|---|---|---|
| HOMO Energy | -6.13 | Electron-donating capability, related to ionization potential |
| LUMO Energy | -1.39 | Electron-accepting capability, related to electron affinity |
| HOMO-LUMO Gap (ΔE) | 4.74 | Indicates high kinetic stability and influences optical properties |
Note: The values are based on calculations for naphthalene and are for illustrative purposes. samipubco.comresearchgate.net
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum mechanics provides a static picture of a single molecule, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. mdpi.com An MD simulation would be used to explore the vast conformational space of this compound, particularly the rotation of the two bulky naphthyl groups around the central phosphorus core. nih.gov
By simulating the molecule's movement over nanoseconds, researchers can identify the most populated conformations and the pathways for transitioning between them. nih.gov Furthermore, MD simulations are invaluable for studying intermolecular interactions. The molecule could be simulated in a solvent like water or an organic solvent to understand how it interacts with its environment, which is crucial for predicting its behavior in solution. mdpi.com
Prediction of Spectroscopic Parameters via Computational Methods
Computational methods are routinely used to predict spectroscopic properties, which can then be compared with experimental data for validation. bohrium.com After performing a geometry optimization with DFT, a frequency calculation can be performed. This calculation provides the vibrational modes of the molecule, which correspond to the peaks in its Infrared (IR) and Raman spectra. rsc.org This allows for the assignment of specific spectral bands to the stretching and bending of particular bonds, such as the characteristic P=O and P-O-C stretches. researchgate.net
Time-Dependent DFT (TD-DFT) is another powerful technique used to predict the electronic absorption spectrum (UV-Visible). bohrium.com This method calculates the energies of electronic transitions from the ground state to excited states, which correspond to the absorption wavelengths (λmax). Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (e.g., ¹H, ¹³C, ³¹P) can be calculated to aid in the interpretation of experimental NMR spectra. vub.be
Reaction Mechanism Elucidation Through Computational Pathways and Transition State Modeling
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. mdpi.com For this compound, a key reaction to study would be the hydrolysis of the phosphonate (B1237965) ester bond. dtic.mil DFT calculations can be used to model the entire reaction pathway. rsc.org
This involves identifying the structures of the reactants, products, and any intermediates. Crucially, the structure of the transition state (the highest energy point along the reaction coordinate) can be located. researchgate.net The energy difference between the reactants and the transition state gives the activation energy, which is a key determinant of the reaction rate. researchgate.net This type of modeling can distinguish between different possible mechanisms (e.g., associative vs. dissociative pathways at the phosphorus center) and provide a detailed, atomistic understanding of the molecule's reactivity. dtic.mil
In Silico Design and Prediction of Novel Naphthalene-Phosphonoyl Analogues
The in silico design of novel analogues of this compound represents a sophisticated, computer-aided approach to drug discovery and materials science. This strategy leverages computational models to predict the physicochemical properties, biological activities, and potential toxicities of hypothetical molecules, thereby prioritizing the synthesis of compounds with the highest probability of desired outcomes. This section delves into the methodologies employed and the predictive insights gained in the rational design of new naphthalene-phosphonoyl derivatives.
Computational techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and Density Functional Theory (DFT) are pivotal in the in silico design process. These methods allow for the systematic modification of the lead structure, this compound, and the subsequent evaluation of the resulting analogues' properties without the need for initial chemical synthesis.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov For the design of novel naphthalene-phosphonoyl analogues, a QSAR model could be developed using a dataset of structurally related phosphonate derivatives with known activities. The model would identify key molecular descriptors—such as electronic, steric, and hydrophobic properties—that are critical for the desired biological effect.
For instance, a hypothetical QSAR study on a series of naphthalene-phosphonoyl analogues might reveal that increased hydrophobicity and a specific charge distribution on the phosphonate group are correlated with enhanced inhibitory activity against a particular enzyme. This information can then be used to guide the design of new analogues with optimized properties. The predictive power of QSAR models is crucial for screening large virtual libraries of compounds and selecting a manageable number for synthesis and experimental testing. thieme-connect.com
Table 1: Illustrative QSAR Model for Hypothetical Naphthalene-Phosphonoyl Analogues
| Analogue | LogP (Hydrophobicity) | Dipole Moment (Debye) | Predicted IC50 (µM) |
| Analogue 1 | 4.2 | 2.5 | 15.8 |
| Analogue 2 | 4.8 | 2.9 | 10.2 |
| Analogue 3 | 5.1 | 3.1 | 7.5 |
| Analogue 4 | 3.9 | 2.2 | 20.1 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Molecular Docking Simulations
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of designing novel naphthalene-phosphonoyl analogues, docking simulations can be used to predict the binding affinity and interaction patterns of these virtual compounds with a specific biological target, such as an enzyme's active site.
By visualizing the docked poses, researchers can gain insights into the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to binding. This understanding allows for the rational design of analogues with modified functional groups that can enhance these interactions and, consequently, improve the biological activity. For example, the introduction of a hydroxyl group at a specific position on the naphthalene ring might be predicted to form a crucial hydrogen bond with an amino acid residue in the target's active site.
Density Functional Theory (DFT) Calculations
DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net In the design of novel naphthalene-phosphonoyl analogues, DFT calculations can provide valuable information about their electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, electrostatic potential maps, and reactivity descriptors. sciepub.com
These quantum chemical parameters can be correlated with the compounds' stability, reactivity, and even their potential for specific biological interactions. For example, the HOMO-LUMO energy gap can be an indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap might suggest higher reactivity. DFT calculations can also be used to predict spectroscopic properties, which can aid in the characterization of newly synthesized compounds.
Table 2: Predicted Electronic Properties of Designed Analogues using DFT
| Analogue | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Analogue A | -6.8 | -1.5 | 5.3 |
| Analogue B | -6.5 | -1.8 | 4.7 |
| Analogue C | -7.1 | -1.2 | 5.9 |
| Analogue D | -6.9 | -1.6 | 5.3 |
Note: The data in this table is hypothetical and for illustrative purposes only.
The integration of these in silico techniques provides a powerful platform for the design and prediction of novel naphthalene-phosphonoyl analogues with tailored properties. By computationally screening and refining virtual compounds, researchers can significantly streamline the drug discovery and development process, reducing the time and resources required to identify promising candidates for further experimental investigation.
Applications of 1 Naphthalen 1 Ylphosphonoylnaphthalene in Advanced Chemical Systems
Role as a Ligand in Coordination Chemistry and Organometallic Catalysis
Bis(1-naphthyl)phosphine oxide is a member of the phosphine (B1218219) oxide family of compounds, which serve as versatile ligands in the field of coordination chemistry. wikipedia.org In contrast to phosphines that coordinate to metal atoms via their phosphorus atom, phosphine oxides are classified as hard Lewis bases, binding to metallic centers almost exclusively through their oxygen atom. wikipedia.org This coordination results in a minimal alteration of the tetrahedral geometry at the phosphorus atom, although a minor elongation of the P=O bond is typically observed upon the formation of the complex. wikipedia.org
While phosphine oxides are generally considered to be weaker ligands than their corresponding phosphines, this characteristic gives rise to the property of hemilability, which is of considerable interest in catalysis. nih.gov For bidentate ligands that contain both a phosphine and a phosphine oxide functional group, known as bis-phosphine mono-oxides (BPMO), the more robust P-metal bond anchors the ligand, while the weaker P=O–metal bond is capable of reversible dissociation. This dissociation process creates an open coordination site on the metal, which can facilitate crucial steps within a catalytic cycle, such as substrate binding or reductive elimination. nih.govnih.gov In certain catalytic systems, the mono-oxidation of a bis-phosphine ligand has been identified as a critical step for the formation and subsequent activity of the catalyst. nih.gov
The structure of bis(1-naphthyl)phosphine oxide includes two bulky naphthyl groups that create significant steric hindrance around the metal center. This steric bulk is a key element in ligand design, as it can dictate the coordination number of the metal complex, stabilize reactive intermediates, and promote challenging reaction steps.
The synthesis of metal complexes with phosphine oxide ligands is generally a straightforward process. The majority of these complexes are prepared by the direct reaction of a pre-synthesized phosphine oxide with a labile metal complex, such as a metal halide or acetate (B1210297). wikipedia.org In some cases, the phosphine oxide ligand can be generated in situ through the oxidation of the corresponding phosphine ligand by air, in the presence of the metal salt. wikipedia.org
Although there is a limited number of specific studies on the synthesis of complexes with bis(1-naphthyl)phosphine oxide, the underlying principles can be inferred from related chemical structures. For instance, tris-(1-naphthyl)phosphine oxide has been successfully utilized in the synthesis of a series of lanthanide(III) nitrate complexes. nih.gov In these complexes, the phosphine oxide coordinates to the lanthanide ions; however, the substantial steric bulk of the naphthyl groups restricts the number of directly coordinated ligands when compared to less bulky analogues like triphenylphosphine oxide. nih.gov
A generalized procedure for the synthesis of a transition metal complex with bis(1-naphthyl)phosphine oxide would typically involve the following steps:
The phosphine oxide ligand and a metal precursor (e.g., Palladium(II) acetate, Nickel(II) chloride) are dissolved in a suitable solvent.
The resulting mixture is stirred, occasionally with the application of gentle heat, to facilitate ligand exchange and the formation of the complex.
The metal complex product is then isolated from the reaction mixture by methods such as precipitation, crystallization, or solvent evaporation.
Modern rational design approaches have enabled the development of well-defined bis-phosphine mono-oxide (BPMO) ligated Palladium(II) pre-catalysts. nih.gov These pre-catalysts often exhibit greater stability and allow for more consistent and complete activation to the active Pd(0) catalyst than systems in which the phosphine oxide is generated in situ. nih.gov
The use of phosphine oxides in homogeneous catalysis is an area of increasing research interest. It has been observed that the active catalytic species in reactions initiated with a phosphine ligand is often a phosphine oxide complex that is formed under the reaction conditions. nih.gov The distinct electronic and steric characteristics of bis(1-naphthyl)phosphine oxide, along with its potential for hemilability, position it as a promising ligand for a variety of organic transformations.
Palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura (C-C), Buchwald-Hartwig (C-N), and Buchwald-Hartwig etherification (C-O) reactions, represent fundamental transformations in contemporary organic synthesis. The efficacy of these reactions is highly dependent on the specific phosphine ligand utilized. Bulky and electron-rich dialkylbiaryl phosphine ligands, commonly referred to as "Buchwald ligands," are among the most effective for these types of transformations, facilitating the coupling of challenging substrates such as aryl chlorides. wikipedia.orgnih.gov
The parent phosphine of bis(1-naphthyl)phosphine oxide, which is bis(1-naphthyl)phosphine, is classified within this group of bulky ligands. Mechanistic investigations have shown that the in situ oxidation of such phosphines to their corresponding mono-oxides can be crucial for catalytic activity. For example, in a Palladium-catalyzed C-H arylation, kinetic and spectroscopic studies demonstrated that the mono-oxidation of the Xantphos ligand was essential for the generation of the active catalyst. nih.gov The resulting BPMO ligand was found to be both catalytically competent and hemilabile. nih.gov It is believed that this hemilability facilitates the turnover-limiting step of the reaction.
Consequently, bis(1-naphthyl)phosphine oxide can be considered not only as a ligand in its own right but also as a key component of highly active catalytic systems for cross-coupling, whether it is added directly to the reaction or formed from its phosphine precursor.
Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions Employing Bulky Phosphine Ligands This table presents data from analogous systems to illustrate potential applications.
| Reaction Type | Substrates | Ligand Type | Catalyst System | Typical Yield | Reference |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Aryl Chloride + Arylboronic Acid | Dialkylbiaryl Phosphine | Pd(OAc)₂ / SPhos | >90% | nih.gov |
| Buchwald-Hartwig Amination | Aryl Bromide + Amine | Dialkylbiaryl Phosphine | Pd₂(dba)₃ / RuPhos | >95% | wikipedia.org |
| C-H Arylation | Heterocycle + Aryl Bromide | Bis-phosphine Mono-oxide | Pd(OAc)₂ / Xantphos-Mono-oxide | High | nih.gov |
| Intramolecular C-N Coupling | Amine-tethered Aryl Halide | Bis-phosphine Mono-oxide | Pd(II) / QuinoxP*-Mono-oxide | High | nih.gov |
Chiral phosphine ligands play a crucial role in asymmetric catalysis, enabling the synthesis of single-enantiomer products. The BINAP ligand, which features a binaphthyl backbone, is a well-known example. Its mono-oxide derivative, BINAPO, has been synthesized and utilized in catalysis. In ruthenium complexes, BINAPO has been shown to coordinate in a novel manner, involving the phosphorus atom, the oxygen atom, and an η²-interaction with one of the naphthyl rings. acs.org
This finding highlights the value of chiral phosphine oxides derived from naphthalene-containing scaffolds in the field of asymmetric synthesis. A chiral version of bis(1-naphthyl)phosphine oxide, for instance, one possessing axial chirality similar to BINAP, could serve as a powerful ligand for enantioselective reactions. The combination of steric bulk, chirality, and hemilability in such a ligand could provide unique advantages in controlling the stereochemical outcome of a reaction. Studies have indicated that in certain asymmetric transformations, the use of a BPMO ligand can lead to superior enantioselectivity compared to the parent bis-phosphine ligand, and in some cases, can even yield the opposite enantiomer of the product. nih.gov
The activation of small, often inert, molecules such as H₂, CO₂, or NH₃ represents a significant challenge in chemistry with important industrial applications. Transition metal complexes are at the forefront of this research area, and the ligands attached to the metal center play a critical role. A key requirement for a catalyst to activate a small molecule is often the presence of a vacant coordination site where the molecule can bind.
The hemilabile nature of phosphine oxide ligands is particularly relevant to this challenge. A BPMO-metal complex can readily create a coordination site through the dissociation of its weak P=O–metal bond. This transiently unsaturated metal center is more reactive and can interact with a small molecule substrate. Although specific examples of bis(1-naphthyl)phosphine oxide in small-molecule activation have not been documented, the principle is a fundamental aspect of modern catalyst design.
The effectiveness of bis(1-naphthyl)phosphine oxide and related ligands in catalysis can be understood through several key structure-activity relationships:
Steric Bulk : The two large naphthyl groups create a sterically congested environment around the metal center. This bulk can promote the formation of highly reactive, low-coordinate metal species, such as monoligated Pd(0) complexes, which are often the active catalysts in cross-coupling reactions. chemrxiv.org It also influences the rate of reductive elimination, frequently accelerating this product-forming step.
Electronic Properties : The phosphine oxide group is a hard, oxygen-based donor. It is less electron-donating than a phosphine, which affects the electron density at the metal center. This modulation of the metal's electronic character can influence its reactivity in various catalytic steps, including oxidative addition.
Hemilability : As previously discussed, the ability of the P=O group to reversibly bind to the metal center is a crucial characteristic. This property allows the ligand to act as a bidentate ligand when stability is required and as an effectively monodentate ligand when a vacant site is needed for catalysis. This "flexibility" is a central principle in the design of modern, highly active catalysts. nih.govnih.gov
Information Not Available for "1-Naphthalen-1-ylphosphonoylnaphthalene"
Following a comprehensive review of scientific literature and chemical databases, there is no specific information available regarding the chemical compound "this compound" or its applications in materials science, engineering, or organic synthesis.
Potential in Materials Science and Engineering: No studies were found detailing the development of functional materials, polymers, or composites incorporating "this compound."
Self-Assembled Systems: There is no available literature describing the self-assembly properties or potential of this specific compound. While related compounds like naphthalene (B1677914) diimides and naphthalene-appended peptides are known to form self-assembled structures, this information cannot be extrapolated to the requested molecule. rsc.orgnih.govresearchgate.netnih.gov
Advanced Reagent or Intermediate in Organic Synthesis: The role of "this compound" as a reagent or intermediate in organic synthesis is not documented in the available literature.
It is possible that "this compound" is a novel or highly specialized compound with research that has not been published in publicly accessible domains. Due to the complete absence of data, generating the requested article would require speculation, which would violate the principles of scientific accuracy.
Future Research Directions and Unexplored Avenues
Investigation of Novel Synthetic Routes with Enhanced Sustainability
The future synthesis of 1-Naphthalen-1-ylphosphonoylnaphthalene and its derivatives will likely focus on developing more sustainable and efficient methodologies. Traditional synthetic routes for organophosphorus compounds can sometimes involve harsh reagents and generate significant waste. Future research could explore greener alternatives, such as:
Catalytic C-P Bond Formation: Investigating novel transition-metal catalysts (e.g., palladium, copper, nickel) for the cross-coupling of naphthalene-based starting materials with phosphorus reagents. This could lead to higher yields, milder reaction conditions, and greater functional group tolerance compared to classical methods.
Mechanochemical Synthesis: Exploring solid-state reactions induced by mechanical force (ball milling) as a solvent-free or low-solvent alternative to traditional solution-phase synthesis. This approach can reduce waste and energy consumption.
Flow Chemistry: Developing continuous-flow processes for the synthesis of this compound. Flow chemistry offers advantages in terms of safety, scalability, and process control, leading to more efficient and reproducible production.
A comparative table of potential synthetic routes is presented below:
| Synthetic Route | Potential Advantages | Key Research Focus |
| Catalytic Cross-Coupling | High efficiency, selectivity, and functional group tolerance. | Development of novel, earth-abundant metal catalysts. |
| Mechanochemistry | Reduced solvent waste, potential for novel reactivity. | Optimization of reaction conditions and scalability. |
| Flow Chemistry | Enhanced safety, reproducibility, and scalability. | Reactor design and integration of real-time monitoring. |
High-Throughput Screening for New Catalytic Applications
High-throughput screening (HTS) has the potential to revolutionize the discovery of new applications for this compound and its analogs, particularly in the field of catalysis. numberanalytics.com HTS allows for the rapid testing of a large number of catalysts and reaction conditions, significantly accelerating the discovery process. numberanalytics.com Future research in this area could involve:
Ligand Development for Homogeneous Catalysis: Creating libraries of naphthalene-phosphonoyl compounds with diverse steric and electronic properties to be screened as ligands in various catalytic reactions, such as cross-coupling, hydrogenation, and hydroformylation.
Catalyst Support Materials: Investigating the use of this compound as a precursor for novel catalyst support materials. Its rigid structure and potential for functionalization could lead to materials with unique surface properties.
Asymmetric Catalysis: Designing chiral derivatives of this compound for applications in asymmetric catalysis, a critical area in the synthesis of pharmaceuticals and fine chemicals.
The following table illustrates a hypothetical high-throughput screening campaign:
| Catalyst System | Reaction Type | Screening Throughput | Potential Outcome |
| [Pd]-Naphthalene-phosphonoyl | Suzuki-Miyaura Coupling | 1,000s of reactions/day | Identification of highly active and selective catalysts. |
| [Rh]-Chiral-Naphthalene-phosphonoyl | Asymmetric Hydrogenation | 100s of reactions/day | Discovery of new catalysts for enantioselective synthesis. |
Integration with Artificial Intelligence and Machine Learning for Molecular Design and Property Prediction
Predictive Modeling: Developing ML models to predict the physicochemical and catalytic properties of new naphthalene-phosphonoyl derivatives based on their molecular structure. schrodinger.comyoutube.com This can help prioritize synthetic targets and reduce the number of experiments needed. schrodinger.com
Generative Models: Utilizing generative AI models to design novel naphthalene-phosphonoyl structures with optimized properties for specific applications. These models can explore a vast chemical space to identify promising candidates that might not be conceived through traditional design approaches.
De Novo Drug Design: In the context of medicinal chemistry, AI and ML could be used to design naphthalene-phosphonoyl compounds with potential therapeutic activity by predicting their interactions with biological targets.
A summary of potential AI/ML applications is provided in the table below:
| AI/ML Application | Objective | Expected Impact |
| QSAR Modeling | Predict biological activity or toxicity. | Faster identification of lead compounds. |
| Generative Adversarial Networks (GANs) | Design novel molecular structures. | Exploration of new chemical space. |
| Molecular Dynamics Simulations | Predict conformational behavior and binding affinities. | Deeper understanding of molecular interactions. |
Exploration of Naphthalene-Phosphonoyl Compounds in Supramolecular Chemistry
The unique structural features of this compound, including its aromatic naphthalene (B1677914) rings and the phosphonoyl group, make it an intriguing building block for supramolecular chemistry. researchgate.net This field focuses on the non-covalent interactions between molecules to form larger, organized assemblies. nih.gov Unexplored avenues in this area include:
Host-Guest Chemistry: Investigating the ability of macrocyclic structures derived from naphthalene-phosphonoyl units to act as hosts for various guest molecules. The π-rich naphthalene surfaces could facilitate binding with electron-deficient guests.
Self-Assembled Materials: Exploring the spontaneous self-assembly of functionalized naphthalene-phosphonoyl compounds into well-defined nanostructures, such as nanotubes, vesicles, or gels. These materials could have applications in areas like drug delivery and electronics.
Molecular Recognition: Designing naphthalene-phosphonoyl-based sensors for the selective recognition of specific ions or small molecules through changes in their spectroscopic properties upon binding.
The following table outlines potential supramolecular structures and their applications:
| Supramolecular Assembly | Driving Force | Potential Application |
| [2+2] Macrocycle | π-π stacking, hydrogen bonding | Host for aromatic guest molecules. |
| Self-Assembled Nanofibers | van der Waals forces, hydrophobic interactions | Scaffolds for tissue engineering. |
| Coordination Polymers | Metal-ligand coordination | Luminescent materials for sensing. |
Advanced Spectroscopic Probes for Real-Time Reaction Monitoring
The development of advanced spectroscopic probes will be crucial for understanding the reaction mechanisms and kinetics involving this compound. Real-time monitoring can provide valuable insights that are not accessible through traditional offline analysis. mdpi.com Future research could focus on:
In-situ NMR and IR Spectroscopy: Implementing in-situ Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to monitor the formation and consumption of reactants, intermediates, and products in real-time. mdpi.com This can help elucidate reaction pathways and optimize reaction conditions.
Fluorescence Spectroscopy: Designing and synthesizing fluorescently labeled derivatives of this compound to act as probes for monitoring changes in their local environment, such as polarity or viscosity.
Raman Spectroscopy: Utilizing Raman spectroscopy for in-line monitoring of reactions, which is often less susceptible to interference from solvents like water compared to IR spectroscopy.
A comparison of advanced spectroscopic techniques is presented below:
| Spectroscopic Technique | Information Obtained | Advantages for Real-Time Monitoring |
| In-situ NMR | Structural information on species in solution. | Non-invasive, quantitative. |
| In-situ IR/Raman | Vibrational information on functional groups. | Fast acquisition times, compatible with flow chemistry. mdpi.com |
| Fluorescence Spectroscopy | Information on the local molecular environment. | High sensitivity. |
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for synthesizing 1-Naphthalen-1-ylphosphonoylnaphthalene with high purity?
- Methodological Answer : Synthesis should involve optimized phosphonoylation reactions, such as the Arbuzov reaction, using naphthalene derivatives and phosphorus reagents under inert conditions. Purification steps should include column chromatography (silica gel) followed by recrystallization in non-polar solvents. Purity validation requires techniques like HPLC (≥99% purity) and elemental analysis. Structural confirmation via P NMR and H/C NMR is critical to verify the phosphonoyl group attachment .
Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
- Methodological Answer :
- Spectroscopy : Use P NMR to confirm phosphorus bonding environments and FT-IR for functional group analysis (e.g., P=O stretching at ~1250 cm).
- Crystallography : Single-crystal X-ray diffraction (employing SHELXL for refinement ) resolves bond angles and molecular packing. ORTEP-3 or WinGX can visualize thermal ellipsoids and hydrogen-bonding networks .
Q. How can researchers systematically assess the toxicological profile of this compound using existing frameworks?
- Methodological Answer : Follow the ATSDR systematic review protocol:
Conduct literature searches across PubMed, TOXCENTER, and NTRL using inclusion criteria for inhalation/oral/dermal exposure routes and systemic effects (Table B-1) .
Extract data on hepatic/renal outcomes (Table C-2) and assess bias risk via randomized dosing and blinding criteria (Table C-7) .
Translate findings into hazard levels using confidence ratings (e.g., "High Initial Confidence" for studies with minimal bias) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) resolve discrepancies in experimental data on electronic properties?
- Methodological Answer :
- Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to model frontier molecular orbitals (HOMO-LUMO gaps) and compare with experimental UV-Vis spectra.
- Validate computational results against crystallographic data (e.g., bond lengths from SHELXL refinements ). Use Gaussian or ORCA software for reproducibility .
Q. What strategies address contradictions in reported toxicity mechanisms across studies?
- Methodological Answer :
- Conduct meta-analyses of in vivo/in vitro data (e.g., oxidative stress markers or CYP450 inhibition) using PRISMA guidelines.
- Apply sensitivity analysis to identify confounding variables (e.g., species-specific metabolic pathways from Table C-1 ). Cross-reference with NIST thermochemical data to assess metabolic stability .
Q. How can environmental fate studies predict the compound’s persistence in soil and water systems?
- Methodological Answer :
- Use OECD 307/308 guidelines to measure biodegradation half-lives in simulated environments.
- Apply QSAR models to estimate partition coefficients (log ) and bioaccumulation potential. Validate with HPLC-MS/MS detection of degradation products .
Q. What experimental designs are optimal for studying long-term stability under varying storage conditions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
